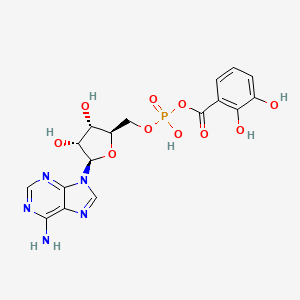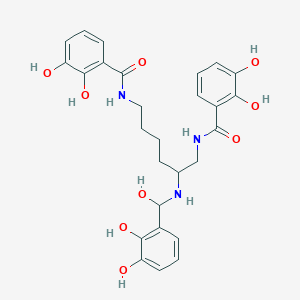
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the xanthine class. Xanthines are a group of alkaloids commonly found in various natural substances and are known for their pharmacological effects, including stimulant properties. This compound is structurally related to caffeine and theobromine, which are well-known xanthines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of xanthine derivatives. One common method is the reaction of 8-bromocaffeine with 3-dimethylamino-propylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 8-position of the xanthine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in solvents like THF or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8-position.
Scientific Research Applications
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including as a stimulant and in the treatment of certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can increase the release of neurotransmitters like dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known stimulant with similar structural features.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. Its dimethylamino-propoxy group can enhance its ability to cross the blood-brain barrier and interact with central nervous system targets more effectively than some of its analogs .
Properties
CAS No. |
80539-94-2 |
|---|---|
Molecular Formula |
C13H21N5O3 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
8-[3-(dimethylamino)propoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O3/c1-15(2)7-6-8-21-12-14-10-9(16(12)3)11(19)18(5)13(20)17(10)4/h6-8H2,1-5H3 |
InChI Key |
LIYPIYBPJXKPIV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C |
Related CAS |
65497-24-7 (hydrochloride) |
Synonyms |
cofpropamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-amine](/img/structure/B1197767.png)
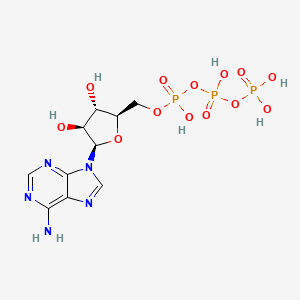

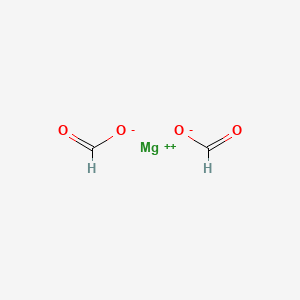

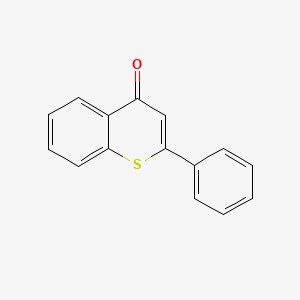


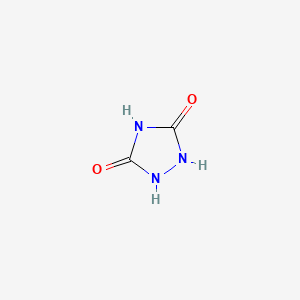
![[(3aR,4R,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate](/img/structure/B1197783.png)


